Cas no 936247-64-2 (Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)-)

Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)-, is a chiral amide derivative characterized by its stereospecific (2S) configuration and substituted aromatic moiety. The compound features a 2-amino-3,3-dimethylbutanamide backbone linked to a 4-methoxyphenyl group, imparting unique steric and electronic properties. Its structural attributes suggest potential utility as an intermediate in asymmetric synthesis or pharmaceutical applications, where chiral purity and tailored substituents are critical. The methoxy group enhances solubility in organic solvents, while the quaternary carbon center contributes to conformational stability. This compound may serve as a valuable building block for developing bioactive molecules or ligands in catalysis, owing to its defined stereochemistry and functional versatility.
Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)- structure
936247-64-2 structure
Product Name:Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)-
CAS No:936247-64-2
MF:C13H20N2O2
MW:236.310103416443
CID:5861517
Update Time:2025-06-21

Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)-
    • Inchi: 1S/C13H20N2O2/c1-13(2,3)11(14)12(16)15-9-5-7-10(17-4)8-6-9/h5-8,11H,14H2,1-4H3,(H,15,16)/t11-/m1/s1
    • InChI Key: HWWAQLAWQLRUTD-LLVKDONJSA-N
    • SMILES: C(NC1=CC=C(OC)C=C1)(=O)[C@@H](N)C(C)(C)C

Experimental Properties

  • Density: 1.090±0.06 g/cm3(Predicted)
  • Boiling Point: 405.0±30.0 °C(Predicted)
  • pka: 13.54±0.70(Predicted)

Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)- Pricemore >>

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Additional information on Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)-

Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)- (CAS No. 936247-64-2) is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This enantiomerically pure amide derivative exhibits a unique structural configuration characterized by a chiral center at the second carbon atom, making it a subject of intense interest for researchers exploring its potential in drug discovery and molecular recognition.

The compound's molecular structure consists of a butanamide backbone substituted with an N-(4-methoxyphenyl) group and a 3,3-dimethyl substituent. The presence of the (2S) configuration implies a specific stereochemical arrangement that can influence its interactions with biological targets. This stereochemical specificity is particularly crucial in pharmaceutical development, where the biological activity of a molecule is often highly dependent on its three-dimensional shape and chirality.

In recent years, there has been a surge in research focused on the development of novel chiral auxiliaries and ligands for asymmetric synthesis. The unique properties of Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)- make it an excellent candidate for such applications. Its rigid framework and well-defined stereochemistry allow it to serve as an effective scaffold for designing molecules that can selectively interact with biological systems.

One of the most compelling aspects of this compound is its potential in medicinal chemistry. The methoxy group on the phenyl ring introduces a polar moiety that can enhance solubility and binding affinity, while the dimethyl substitution at the third carbon atom contributes to steric hindrance, which can fine-tune interactions with biological targets. These features make it an attractive building block for constructing lead compounds in drug discovery.

Recent studies have highlighted the utility of this compound in the synthesis of protease inhibitors. Proteases play a critical role in numerous biological processes, and their inhibition is often a key strategy in developing therapeutic agents. The chiral amide functionality of Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)- allows for precise modulation of binding interactions with protease active sites, potentially leading to the development of more effective and selective inhibitors.

The compound's structural features also make it suitable for applications in materials science and catalysis. Its rigid framework and chiral center can be exploited to design novel polymers with specific optical or electronic properties. Additionally, its ability to act as a ligand in asymmetric catalysis has opened up new avenues for developing more efficient synthetic routes to complex molecules.

In conclusion, Butanamide, 2-amino-N-(4-methoxyphenyl)-3,3-dimethyl-, (2S)- represents a promising chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features and stereochemical properties make it an invaluable tool for researchers engaged in pharmaceutical development, materials science, and catalysis. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in advancing scientific knowledge and technological innovation.

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